Technical Documentation Center

methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate
  • CAS: 120781-01-3

Core Science & Biosynthesis

Foundational

Technical Guide: Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate (CAS 120781-01-3)

[1] Executive Summary Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate (CAS 120781-01-3) is a high-value heterocyclic scaffold used extensively in the synthesis of bioactive pharmaceutical ingredients (APIs).[1] Its st...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate (CAS 120781-01-3) is a high-value heterocyclic scaffold used extensively in the synthesis of bioactive pharmaceutical ingredients (APIs).[1] Its structural utility lies in its orthogonal reactivity : the C-5 bromine atom serves as a precise handle for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Stille), while the C-4 methyl ester provides a versatile gateway for carbonyl transformations (amidation, reduction, hydrolysis).

This guide addresses the critical challenges in working with this intermediate, specifically regiochemical integrity during synthesis and chemoselective functionalization in downstream applications. It is designed for medicinal chemists and process engineers requiring a robust, scalable understanding of this building block.

Chemical Profile & Properties[2][3][4][5][6][7]

PropertyData
CAS Number 120781-01-3
IUPAC Name Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate
Molecular Formula C₆H₇BrN₂O₂
Molecular Weight 219.04 g/mol
Appearance White to off-white solid
Melting Point 140–147 °C (Lit.)[1][2][3]
Solubility Soluble in DMSO, DMF, DCM, MeOH; Low solubility in water
Key Functional Groups Aryl Bromide (C-5), Methyl Ester (C-4), N-Methyl Imidazole (N-1)

Synthetic Routes & Regiochemistry (Expert Analysis)

The synthesis of CAS 120781-01-3 is non-trivial due to the tautomeric nature of the imidazole ring. Two primary strategies exist, but only one guarantees regiochemical purity without extensive purification.

Strategy A: Bromination of 1-Methyl Precursor (Recommended)

The most robust route involves the electrophilic bromination of methyl 1-methyl-1H-imidazole-4-carboxylate .

  • Mechanism: The N-1 methyl group fixes the regiochemistry. The C-4 ester is electron-withdrawing, deactivating the ring. However, C-5 remains the most accessible site for electrophilic aromatic substitution (EAS) compared to the acidic C-2 position.

  • Reagent: N-Bromosuccinimide (NBS) is preferred over elemental bromine for stoichiometric control.[4]

  • Outcome: High regioselectivity for the 5-bromo product.[5][6]

Strategy B: Methylation of 5-Bromo Precursor (Not Recommended)

Alkylation of methyl 5-bromo-1H-imidazole-4-carboxylate typically yields a mixture of regioisomers.

  • The Pitfall: The starting material exists in tautomeric equilibrium. Alkylation at N-1 (desired) is sterically hindered by the adjacent C-5 bromine. Consequently, alkylation often favors the less hindered N-3 position, producing the unwanted isomer methyl 4-bromo-1-methyl-1H-imidazole-5-carboxylate .

  • Result: A difficult-to-separate mixture (often ~1:1 to 3:1 ratio), reducing yield and throughput.

Visualization: Synthesis & Regioselectivity

SynthesisPathways StartA Methyl 1-methyl-1H- imidazole-4-carboxylate Target TARGET (CAS 120781-01-3) Methyl 5-bromo-1-methyl- 1H-imidazole-4-carboxylate StartA->Target NBS, ACN (Electrophilic Subst.) High Regioselectivity StartB Methyl 5-bromo-1H- imidazole-4-carboxylate StartB->Target MeI, Base (Sterically Hindered) Isomer UNWANTED ISOMER Methyl 4-bromo-1-methyl- 1H-imidazole-5-carboxylate StartB->Isomer MeI, Base (Sterically Favored)

Caption: Comparative synthetic routes. Strategy A (Green) ensures regiochemical integrity, while Strategy B (Red) leads to isomeric mixtures due to steric hindrance at C-5.

Experimental Protocol: Validated Synthesis

Based on standard protocols for electron-deficient imidazole bromination.

Objective

Synthesis of Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate via NBS bromination.

Materials
  • Methyl 1-methyl-1H-imidazole-4-carboxylate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)[7]

  • Acetonitrile (ACN) or DMF (0.2 M concentration)

  • Sodium bicarbonate (sat. aq.)

Step-by-Step Methodology
  • Dissolution: Charge a reaction vessel with Methyl 1-methyl-1H-imidazole-4-carboxylate and ACN. Stir until fully dissolved.

  • Bromination: Add NBS portion-wise over 15 minutes at room temperature. Note: Exothermic reaction possible; monitor internal temperature.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours.

    • Validation Point: Monitor by TLC (EtOAc/Hexane) or LC-MS. The starting material peak (MW 140) should disappear, replaced by the product peak (MW 219/221 doublet).

  • Quench: Cool to room temperature. Pour the mixture into saturated NaHCO₃ solution to neutralize succinimide byproducts.

  • Extraction: Extract with Ethyl Acetate (3x). Combine organic layers.

  • Purification: Wash organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Recrystallize from Ethanol/Heptane if necessary to remove succinimide traces.

Reactivity & Applications in Drug Discovery

This scaffold is a "linchpin" intermediate. Its reactivity profile allows for the sequential construction of complex pharmacophores, particularly kinase inhibitors and receptor modulators.

A. C-5 Suzuki-Miyaura Coupling

The C-5 bromine is highly activated for Pd-catalyzed cross-coupling due to the electron-deficient nature of the imidazole ring (further enhanced by the C-4 ester).

  • Catalysts: Pd(dppf)Cl₂ and Pd(PPh₃)₄ are standard.

  • Partners: Aryl and heteroaryl boronic acids.[8][9]

  • Conditions: Mild bases (K₂CO₃, Cs₂CO₃) in Dioxane/Water or DME.

  • Application: Synthesis of 1,5-diaryl imidazoles (e.g., HIV Integrase inhibitors, p38 MAP kinase inhibitors).

B. C-4 Ester Manipulation

The ester group is stable during C-5 coupling, allowing for "late-stage" diversification.

  • Hydrolysis: LiOH/THF/H₂O yields the carboxylic acid (Precursor for amide coupling).

  • Amidation: Direct aminolysis or activation (HATU/EDCI) of the acid.

  • Reduction: DIBAL-H yields the aldehyde (for reductive amination).

Visualization: Reactivity Landscape

ReactivityMap Core Methyl 5-bromo-1-methyl- 1H-imidazole-4-carboxylate Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki C-5 Bromine Displacement Stille Stille Coupling (Ar-SnBu3) Core->Stille Hydrolysis Hydrolysis (LiOH/NaOH) Core->Hydrolysis C-4 Ester Transformation C5_Prod 5-Aryl-Imidazole Scaffold Suzuki->C5_Prod Amidation Amidation (R-NH2, Coupling) Hydrolysis->Amidation C4_Prod Kinase Inhibitor Pharmacophore Amidation->C4_Prod

Caption: Functionalization vectors. The C-5 position (Yellow) enables core scaffold extension, while the C-4 position (Green) allows for pharmacophore tuning.

Safety & Handling

  • Hazards: The compound is an irritant to eyes, respiratory system, and skin. It may be corrosive.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture sensitive.

  • Spill Response: Do not sweep dry dust (aerosol hazard). Dampen with water before collecting.

References

  • Synthesis of 4-Bromo-1-methyl-1H-imidazole : ChemicalBook. 4-BROMO-1-METHYL-1H-IMIDAZOLE synthesis.[10] Retrieved from

  • Regioselectivity in Imidazole Alkylation : Vetrichelvan, M., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Thieme Connect. Retrieved from

  • Suzuki Coupling Applications : Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction Protocols. Retrieved from

  • HIV Integrase Inhibitors : Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids. National Institutes of Health (PMC). Retrieved from

  • Safety Data : Sigma-Aldrich.[11] Methyl 5-bromo-1H-imidazole-4-carboxylate SDS. Retrieved from [11]

Sources

Exploratory

An In-Depth Technical Guide to 5-bromo-1-methyl-1H-imidazole-4-carboxylic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its chemical structure, physicochemical properties, synthesis, and characterization, and explores its potential applications in drug discovery.

Nomenclature and Structural Elucidation

  • Systematic Name: Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate

  • CAS Number: 120781-01-3[1]

  • Molecular Formula: C₆H₇BrN₂O₂[1]

  • Molecular Weight: 219.04 g/mol [1]

The structure of 5-bromo-1-methyl-1H-imidazole-4-carboxylic acid methyl ester consists of a central imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms. The ring is substituted at key positions: a bromine atom at position 5, a methyl group attached to the nitrogen at position 1, and a methyl ester group at position 4.

Caption: Chemical structure of 5-bromo-1-methyl-1H-imidazole-4-carboxylic acid methyl ester.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental settings, including its solubility and potential for crossing biological membranes.

PropertyValueSource
Molecular Weight219.04 g/mol [1]
Molecular FormulaC₆H₇BrN₂O₂[1]
Physical FormSolid
Storage Temperature2-8°C in an inert atmosphere
Purity≥96%[1]

Synthesis of 5-bromo-1-methyl-1H-imidazole-4-carboxylic acid methyl ester

Proposed Synthetic Pathway

G cluster_0 Step 1: Esterification cluster_1 Step 2: Bromination A 1-methyl-1H-imidazole-4-carboxylic acid B Methyl 1-methyl-1H-imidazole-4-carboxylate A->B Methanol, H₂SO₄ (cat.) Reflux C Methyl 1-methyl-1H-imidazole-4-carboxylate D 5-bromo-1-methyl-1H-imidazole-4-carboxylic acid methyl ester C->D N-Bromosuccinimide (NBS) Acetonitrile, rt

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Esterification of 1-methyl-1H-imidazole-4-carboxylic acid

This step involves a classic Fischer esterification to convert the carboxylic acid to its corresponding methyl ester.

  • Reaction Setup: To a solution of 1-methyl-1H-imidazole-4-carboxylic acid (1.0 eq) in methanol (10 mL/g of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0°C.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Bromination of Methyl 1-methyl-1H-imidazole-4-carboxylate

This step introduces the bromine atom at the 5-position of the imidazole ring using an electrophilic brominating agent.

  • Reaction Setup: Dissolve methyl 1-methyl-1H-imidazole-4-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or chloroform.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise to the solution at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent like dichloromethane. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The final product can be purified by recrystallization or column chromatography.

Spectroscopic Characterization

The structural confirmation of 5-bromo-1-methyl-1H-imidazole-4-carboxylic acid methyl ester is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the imidazole ring proton, the N-methyl protons, and the ester methyl protons. The imidazole proton (at C2) would likely appear as a singlet in the aromatic region (δ 7.5-8.5 ppm). The N-methyl and ester methyl groups would each present as singlets in the upfield region (δ 3.5-4.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum would show signals for the five carbons of the imidazole ring, the N-methyl carbon, the ester carbonyl carbon, and the ester methyl carbon. The brominated carbon (C5) would be significantly influenced by the halogen's electronegativity.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

Wavenumber (cm⁻¹)Assignment
~3100C-H stretching (aromatic)
~2950C-H stretching (aliphatic)
~1720C=O stretching (ester)
~1500-1600C=C and C=N stretching (imidazole ring)
~1250C-O stretching (ester)
~600-700C-Br stretching
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight (219.04 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of the methyl ester group or the bromine atom.

Potential Applications in Drug Discovery and Research

The imidazole scaffold is a well-established pharmacophore found in numerous clinically used drugs. Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.

While specific biological data for 5-bromo-1-methyl-1H-imidazole-4-carboxylic acid methyl ester is limited in publicly available literature, its structural features suggest potential for several applications:

  • Antimicrobial Agents: Nitroimidazole derivatives have been extensively studied for their antibacterial and antiprotozoal activities. The bromo-substituted imidazole core of the title compound could serve as a building block for novel antimicrobial agents. Studies on related 5-substituted 1-methyl-4-nitro-1H-imidazole derivatives have shown potent activity against various bacterial strains.[2]

  • Anticancer Agents: The imidazole ring is a key component of several anticancer drugs. Its ability to coordinate with metal ions and interact with biological targets makes it a valuable scaffold in cancer therapy. The title compound could be a precursor for the synthesis of more complex molecules with potential cytotoxic activity.

  • Kinase Inhibitors: Many kinase inhibitors incorporate a heterocyclic core. The functional groups on 5-bromo-1-methyl-1H-imidazole-4-carboxylic acid methyl ester offer multiple points for modification to develop selective kinase inhibitors.

  • Synthetic Building Block: This compound serves as a versatile intermediate in organic synthesis. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce further complexity, while the ester group can be hydrolyzed to the carboxylic acid or converted to other functional groups. This makes it a valuable tool for creating libraries of novel compounds for high-throughput screening. Imidazole-based compounds are key intermediates in the synthesis of various pharmaceutical agents.[3]

Conclusion

5-bromo-1-methyl-1H-imidazole-4-carboxylic acid methyl ester is a functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and organic synthesis. Its synthesis can be achieved through established chemical transformations, and its structure can be unequivocally confirmed by modern spectroscopic methods. The presence of the imidazole core, along with versatile functional groups, makes it an attractive starting material for the development of novel therapeutic agents, particularly in the areas of infectious diseases and oncology. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

  • PubMed. Synthesis and in-vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazoles. [Link]

  • MySkinRecipes. 5-Bromo-1H-imidazole-4-carboxylic acid. [Link]

Sources

Foundational

heterocyclic building blocks for medicinal chemistry

Title: Strategic Utilization of Heterocyclic Building Blocks in Modern Medicinal Chemistry Subtitle: A Technical Guide to Scaffold Selection, Bioisosterism, and Late-Stage Functionalization Introduction: Beyond the "Flat...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Utilization of Heterocyclic Building Blocks in Modern Medicinal Chemistry Subtitle: A Technical Guide to Scaffold Selection, Bioisosterism, and Late-Stage Functionalization

Introduction: Beyond the "Flatland"

In the contemporary pharmacopeia, heterocycles are not merely structural components; they are the functional engines of drug efficacy. Recent analysis of FDA approvals (2013–2023) reveals that 82% of small-molecule drugs contain at least one nitrogen heterocycle , with pyridine and piperidine dominating the landscape [1].[1][2][3]

However, the "low-hanging fruit" of simple aromatic heterocycles has largely been harvested. The modern medicinal chemist faces the "Flatland" problem—over-reliance on planar, sp2-rich systems that often suffer from poor solubility and rapid metabolic clearance.

This guide moves beyond basic heterocyclic definitions to focus on strategic selection : utilizing novel building blocks to modulate physicochemical properties (


, 

,

) and employing late-stage functionalization (LSF) to accelerate structure-activity relationship (SAR) cycles.

Strategic Scaffold Selection: The Logic of 3D-Complexity

The correlation between clinical success and molecular complexity (specifically saturation, measured by fraction of


 carbons or 

) is well-documented. Increasing

improves solubility and allows for more specific vectoral exploration of binding pockets.
The Spirocyclic Advantage

Spirocycles (e.g., 2-azaspiro[3.3]heptane ) serve as superior surrogates for piperidines or morpholines.

  • Vectoral Rigidification: unlike the chair-flip conformational flux of piperidine, spirocycles lock substituents into precise vectors, reducing the entropic penalty upon protein binding.

  • Lipophilicity Modulation: The quaternary center disrupts the hydrophobic patch associated with planar rings, often lowering

    
     while maintaining steric bulk.
    
Bioisosterism: The Oxetane Revolution

The oxetane ring (1,3-epoxypropane) has emerged as a high-value bioisostere for the gem-dimethyl group and the carbonyl group.

  • Gem-Dimethyl Replacement: Replacing a gem-dimethyl group with an oxetane reduces

    
     by ~1.0 unit due to the oxygen lone pair exposure and high dipole moment, without significantly altering the steric volume [2].
    
  • Basicity Modulation: When placed

    
     to an amine (e.g., 3-aminooxetane), the electron-withdrawing inductive effect (
    
    
    
    ) of the oxygen lowers the amine's
    
    
    by 2–3 units. This is critical for improving membrane permeability by reducing the fraction of ionized species at physiological pH.
Visualization: Scaffold Selection Logic

ScaffoldLogic Start Lead Optimization Challenge Problem1 High LogP / Poor Solubility Start->Problem1 Problem2 Metabolic Instability (CYP) Start->Problem2 Problem3 High Basicity (hERG risk) Start->Problem3 Sol1 Replace gem-dimethyl with Oxetane Problem1->Sol1 Reduce Lipophilicity Sol2 Replace Piperidine with Spiro[3.3]heptane Problem2->Sol2 Block Metabolic Sites Sol3 Add Fluorine/CF3 to Heterocycle Problem2->Sol3 Block Labile C-H Problem3->Sol1 Lower pKa (Inductive) Outcome Improved ADMET Profile Sol1->Outcome Sol2->Outcome Sol3->Outcome

Caption: Decision matrix for selecting heterocyclic building blocks to resolve specific ADMET liabilities.

Physicochemical Data Comparison

The following table illustrates the impact of heterocyclic bioisosteres on key drug-like properties. Note the dramatic shift in solubility when moving from carbocycles to polar heterocycles.

Structural MotifBioisostere of

LogP (Approx)

Solubility
Primary Strategic Use
Oxetane gem-dimethyl-1.0 to -1.3>10x increaseSolubilizing lipophilic cores; reducing metabolic clearance.
Bicyclo[1.1.1]pentane para-phenyl+0.2 to +0.5Neutral"Escape from flatland"; improving permeability.
Azetidine Pyrrolidine/Piperidine-0.5Moderate increaseLowering molecular weight and lipophilicity (Ligand Efficiency).
Tetrazole Carboxylic Acid-0.5 to +0.5pH dependentImproving membrane permeability; improving metabolic stability.

Advanced Synthesis: Late-Stage Functionalization (LSF)

Traditional medicinal chemistry builds molecules linearly. LSF allows for the direct diversification of the core scaffold at the end of the synthesis, enabling the rapid generation of analogs.

Protocol: The Minisci Reaction (Radical C-H Alkylation)

The Minisci reaction is the gold standard for alkylating electron-deficient heterocycles (pyridines, pyrimidines) without pre-functionalization (e.g., halogenation).

Mechanism:

  • Radical Generation: Oxidative decarboxylation of a carboxylic acid (or alkyl halide reduction) generates a nucleophilic alkyl radical.

  • Addition: The radical attacks the protonated (activated) heterocycle at the most electron-deficient position.

  • Rearomatization: Oxidative loss of a proton restores aromaticity.

Experimental Workflow: Silver-Catalyzed Decarboxylative Alkylation

Note: This protocol is self-validating; the evolution of


 gas and the color change of the silver salt serve as visual indicators of reaction progress.

Reagents:

  • Substrate: Heterocycle (e.g., Lepidine, 1.0 equiv)

  • Radical Source: Carboxylic Acid (e.g., Pivalic acid, 2.0 equiv)

  • Catalyst:

    
     (0.2 equiv)
    
  • Oxidant:

    
     (Ammonium persulfate, 2.0 equiv)
    
  • Solvent: 10% Aqueous

    
     / DCM biphasic system or TFA/Water.
    

Step-by-Step Methodology:

  • Preparation (Acidification): Dissolve the heterocycle (1.0 mmol) in a mixture of water (5 mL) and TFA (0.5 mL) or 10%

    
    . Why: Protonation of the N-heterocycle lowers the LUMO energy, making it susceptible to nucleophilic radical attack.
    
  • Addition: Add the carboxylic acid (2.0 mmol) and

    
     (0.2 mmol).
    
  • Initiation (Temperature Control): Heat the solution to 70°C.

  • Radical Propagation: Add a solution of ammonium persulfate (2.0 mmol) in water dropwise over 20 minutes.

    • Observation: Vigorous bubbling (

      
       release) indicates successful decarboxylation.
      
  • Workup (Crucial for Polar Heterocycles):

    • Cool to room temperature.

    • Basify with

      
       (conc.) to pH > 9. Caution: Exothermic.
      
    • Extract with DCM (

      
       mL).[4]
      
    • Tip: If emulsion forms (common with basic heterocycles), filter through a Celite pad before separation.

  • Purification: Flash chromatography (typically MeOH/DCM gradients).

Visualization: Minisci Reaction Pathway

MinisciReaction Precursor Carboxylic Acid (R-COOH) Radical Alkyl Radical (R•) Precursor->Radical -CO2 (Decarboxylation) Intermediate Radical Cation Intermediate Radical->Intermediate + Heterocycle Heterocycle Protonated Heterocycle Heterocycle->Intermediate Product Functionalized Heterocycle Intermediate->Product -H+ (Oxidative Aromatization) Oxidant Persulfate/Ag+ Oxidant->Precursor

Caption: Mechanistic flow of the Minisci reaction, highlighting the critical decarboxylation and addition steps.

Case Study: EZH2 Inhibitor Optimization

To demonstrate the application of these principles, we examine the optimization of EZH2 inhibitors (epigenetic targets for cancer).

  • Initial Hit: A bicyclic lactam with a pendant piperidine group showed high potency but poor metabolic stability (

    
    ) and low permeability.
    
  • Strategic Modification: The piperidine was replaced with an N-linked spiro[3.3]heptane .

  • Result:

    • Lipophilicity:

      
       dropped from 3.2 to 2.4.
      
    • Metabolism: The spirocycle removed the vulnerable

      
      -carbon oxidation sites present in the piperidine ring.
      
    • Potency: Maintained due to the preservation of the pharmacophore vector.

  • Outcome: This logic parallels the development of clinical candidates where "escaping flatland" was the key to oral bioavailability [3].

References

  • Scott, K. A., et al. (2024). "An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023)." Journal of Medicinal Chemistry. [Link][1][2][3]

  • Bull, J. A., et al. (2016). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Chemical Reviews. [Link]

  • Hiesinger, K., et al. (2021).[5][6] "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry. [Link]

  • Proctor, R. S. J., & Phipps, R. J. (2018). "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition. [Link]

Sources

Exploratory

The Imidazole Scaffold in Modern Pharmacopeia: Electronic Architecture & Synthetic Vectors

Executive Summary: The Amphoteric Chameleon In the landscape of nitrogen heterocycles, imidazole stands as a "privileged scaffold" not merely due to its ubiquity, but because of its electronic duality. Unlike pyridine (b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Amphoteric Chameleon

In the landscape of nitrogen heterocycles, imidazole stands as a "privileged scaffold" not merely due to its ubiquity, but because of its electronic duality. Unlike pyridine (basic) or pyrrole (acidic), imidazole is amphoteric.[1][2] With a pKa of ~7.0 for the conjugate acid and ~14.5 for the N-H proton, it exists at the physiological interface, capable of acting simultaneously as a hydrogen bond donor and acceptor.

For the medicinal chemist, this translates to a versatile pharmacophore capable of:

  • Metal Coordination: Binding heme iron (e.g., CYP51 inhibition in antifungals).

  • Proton Shuttling: Mimicking the histidine residue in enzymatic catalytic triads.

  • Pi-Stacking: Engaging in

    
     interactions within hydrophobic pockets of GPCRs and kinases.
    

This guide moves beyond basic textbook definitions to explore the construction and functionalization of imidazole intermediates, focusing on high-fidelity synthetic vectors utilized in modern drug discovery.

Electronic Architecture & Binding Modes

The biological efficacy of imidazole stems from its tautomeric equilibrium. In solution, the 1,4- and 1,5-tautomers interchange rapidly. However, upon binding to a protein target, the equilibrium collapses into a single, energetically favorable state defined by the active site environment.

The CYP51 Interaction (Antifungal Mechanism)

A critical application of imidazole intermediates is in the synthesis of azole antifungals (e.g., Ketoconazole). The mechanism relies on the unprotonated N-3 nitrogen coordinating with the ferric ion (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) of the heme group in fungal lanosterol 14

-demethylase (CYP51). This blockade prevents the demethylation of lanosterol, halting ergosterol biosynthesis and compromising fungal membrane integrity.[3]
Visualization: Imidazole Tautomerism & Heme Binding

The following diagram illustrates the tautomeric shift and the specific coordination vector required for CYP51 inhibition.

ImidazoleBinding cluster_0 Pharmacodynamic Event Tautomer Tautomeric Equilibrium (Solution Phase) N3_LonePair N-3 Lone Pair (Nucleophilic) Tautomer->N3_LonePair Desolvation Heme Heme Iron (Fe3+) (CYP51 Active Site) N3_LonePair->Heme Coordinate Covalent Bond Inhibition Steric Blockade of Lanosterol Demethylation Heme->Inhibition Enzymatic Inactivation

Figure 1: Logic flow from solution-phase tautomerism to the specific pharmacodynamic event of heme coordination in CYP51.

Synthetic Vectors: Constructing the Core

While the classic Debus-Radziszewski synthesis (glyoxal + formaldehyde + ammonia) is historically significant, it lacks the regiocontrol required for complex pharmaceutical intermediates. Modern drug discovery relies on methods that allow precise placement of substituents, particularly at the "difficult" 1,5-positions.

The Van Leusen Imidazole Synthesis

The Van Leusen reaction is the gold standard for synthesizing 1,5-disubstituted and 1,4,5-trisubstituted imidazoles. It utilizes Tosylmethyl Isocyanide (TosMIC ) as a C-N-C 3-atom synthon reacting with an aldimine (or aldehyde + amine).[4][5]

Why this method?

  • Regiocontrol: Exclusively yields 1,5-disubstituted products (unlike alkylation of imidazole, which favors 1,4).

  • Atom Economy: The tosyl group acts as a traceless leaving group, driving the aromatization.

Experimental Protocol: Synthesis of 1-Benzyl-5-Phenylimidazole

Target Audience: Senior Chemists. Note: All steps must be performed in a fume hood due to isocyanide odor.

Reagents:

  • Benzaldehyde (1.0 equiv)

  • Benzylamine (1.0 equiv)

  • TosMIC (1.1 equiv)

  • Potassium Carbonate (

    
    , 2.0 equiv)
    
  • Solvent: Methanol (MeOH) / Dimethoxyethane (DME) (2:1 ratio)

Step-by-Step Methodology:

  • Imine Formation (In Situ): Charge a round-bottom flask with Benzaldehyde (10 mmol) and Benzylamine (10 mmol) in MeOH (20 mL). Stir at RT for 1 hour. Checkpoint: Monitor by TLC (disappearance of aldehyde) to confirm imine formation.

  • Cycloaddition: Add TosMIC (11 mmol) and

    
     (20 mmol). Add DME (10 mL) to improve solubility.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. The base deprotonates the TosMIC (
    
    
    
    -carbon), which attacks the imine carbon.
  • Elimination: The intermediate 4-tosyl-2-imidazoline undergoes base-induced elimination of p-toluenesulfinic acid (TosH) to aromatize.

  • Workup: Cool to RT. Evaporate volatiles under reduced pressure. Resuspend residue in EtOAc/Water. Wash organic layer with brine, dry over

    
    .
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Validation:

  • 1H NMR: Look for the characteristic C2-H singlet at

    
     ppm and C4-H singlet at 
    
    
    
    ppm.
  • Regiochemistry: NOESY experiments will show a correlation between the N1-Benzyl protons and the C5-Phenyl protons, confirming 1,5-substitution.

Visualization: Van Leusen Mechanism

VanLeusen Start Aldimine (R-CH=N-R') + TosMIC Step1 Base Deprotonation of TosMIC Start->Step1 Step2 [3+2] Cycloaddition (Stepwise) Step1->Step2 Nucleophilic Attack Intermed 4-Tosyl-2-imidazoline Intermediate Step2->Intermed Elim Elimination of p-Toluenesulfinic Acid Intermed->Elim Base/Heat Product 1,5-Disubstituted Imidazole Elim->Product Aromatization

Figure 2: The Van Leusen cascade, highlighting the critical aromatization step driven by the sulfinate leaving group.

Advanced Functionalization: C-H Activation

For late-stage diversification of pharmaceutical intermediates, direct C-H activation is superior to de novo synthesis. It allows chemists to "decorate" an existing imidazole core without rebuilding the ring.

Nickel-Catalyzed C2-Arylation

The C2 position of imidazole is the most acidic ring proton (


 in DMSO), making it susceptible to deprotonation-metalation. However, traditional lithiation requires cryogenic conditions (-78°C). Recent advances utilize Nickel catalysis for direct arylation using milder bases.

Key Reference: Muto, K., et al. (2015) demonstrated the use of


 with diphosphine ligands to couple imidazoles with phenol derivatives (acting as aryl electrophiles via C-O activation).

Comparative Data: Synthetic Strategies

FeatureDebus-RadziszewskiVan LeusenC-H Activation (Ni/Cu)
Primary Bond Formed Ring ConstructionRing ConstructionC2-Aryl / C5-Aryl
Regioselectivity Poor (Mixtures)Excellent (1,5-isomer) Excellent (C2-selective)
Precursors Glyoxal, AldehydesTosMIC, IminesPre-formed Imidazole, Ar-X
Atom Economy Low (Ammonia loss)Moderate (Sulfinate loss)High
Drug Discovery Use Commodity ChemicalsCustom Scaffolds Late-Stage Diversification

Case Study: Imidazole in Kinase Inhibitors

While azoles are famous as antifungals, the imidazole core is a potent scaffold in oncology.

Example: Nilotinib (Tasigna) Although Nilotinib is often described by its pyrimidine-pyridine core, the imidazole moiety (specifically a methyl-imidazole) plays a crucial role in solubility and hydrogen bonding within the ATP-binding pocket of the BCR-ABL tyrosine kinase.

  • Role of Imidazole: It acts as a solvent-exposed solubilizing group. The basic nitrogen can be protonated in the lysosome or acidic microenvironments, influencing pharmacokinetics (PK).

  • Synthetic Insight: These moieties are often attached via nucleophilic aromatic substitution (

    
    ) or Buchwald-Hartwig coupling during the final steps of synthesis, treating the imidazole as a nucleophile.
    

References

  • Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of imidazoles from aldehydes, amines, and tosylmethyl isocyanide." Journal of Organic Chemistry, 1977.

  • Muto, K., Hatakeyama, T., Yamaguchi, J., & Itami, K. "C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation."[6] Chemical Science, 2015.

  • Zhang, L., et al. "Strategies for the Synthesis of Imidazole Derivatives." Current Organic Chemistry, 2014.

  • Warrilow, A. G., et al. "Mechanism of Action of Azole Antifungals." Antimicrobial Agents and Chemotherapy, 2010.

  • FDA Novel Drug Approvals. "Novel Drug Approvals for 2024." FDA.gov, 2024.[7]

Author Note: This guide synthesizes established organic protocols with current medicinal chemistry requirements. All protocols should be validated with specific substrate scopes in your local laboratory environment.

Sources

Foundational

An In-depth Technical Guide to Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active molecules.[1] Its unique electronic properties and ability to engage in various intermolecular interactions have made it a privileged scaffold in drug design. This guide focuses on a specific, functionalized imidazole derivative, methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate, a versatile building block with significant potential in the synthesis of novel therapeutic agents. This document provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its current and potential applications in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate are summarized in the table below.

PropertyValueSource
Molecular Formula C6H7BrN2O2[2]
Molecular Weight 219.04 g/mol [2]
CAS Number 120781-01-3[2]
Appearance Solid (predicted)
Purity ≥96% (typical commercial grade)[2]
Storage 4°C[2]

Synthesis and Characterization

The synthesis of methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate can be achieved through a multi-step process, beginning with the construction of the imidazole core, followed by methylation and bromination. The following protocol is a representative method based on established synthetic strategies for substituted imidazoles.

Experimental Protocol: Synthesis of Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate

Step 1: Synthesis of Methyl 1-methyl-1H-imidazole-4-carboxylate

This initial step involves the formation of the methylated imidazole ester core.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methyl-1H-imidazole-4-carboxylic acid (1.0 eq) in anhydrous methanol (10 volumes).

  • Esterification: Cool the solution in an ice bath and slowly add thionyl chloride (1.2 eq).

  • Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 1-methyl-1H-imidazole-4-carboxylate.

Step 2: Bromination of Methyl 1-methyl-1H-imidazole-4-carboxylate

The second step introduces the bromine atom at the 5-position of the imidazole ring.

  • Reaction Setup: In a separate round-bottom flask, dissolve methyl 1-methyl-1H-imidazole-4-carboxylate (1.0 eq) in a suitable solvent such as chloroform or acetic acid.

  • Brominating Agent: Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise to the solution at room temperature, while protecting the reaction from light.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress should be monitored by TLC.

  • Work-up: Upon completion, quench the reaction with a saturated sodium thiosulfate solution. Extract the product with a suitable organic solvent like dichloromethane.

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate.

Characterization
  • ¹H NMR: Expected signals would include a singlet for the N-methyl group, a singlet for the ester methyl group, and a singlet for the proton on the imidazole ring.

  • ¹³C NMR: The spectrum should show distinct signals for the two methyl carbons, the imidazole ring carbons, and the carbonyl carbon of the ester.

  • IR Spectroscopy: Characteristic absorption bands would be observed for the C=O stretching of the ester group, C-N stretching of the imidazole ring, and C-H stretching of the methyl and aromatic protons.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (219.04 g/mol ), with a characteristic isotopic pattern for a bromine-containing compound.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Bromination A 1-Methyl-1H-imidazole-4-carboxylic acid B Methyl 1-methyl-1H-imidazole-4-carboxylate A->B  MeOH, SOCl₂  Reflux C Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate B->C  NBS, CHCl₃  Room Temp

Caption: Synthetic workflow for methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate.

Applications in Drug Discovery and Development

Substituted imidazoles are a class of compounds with a broad spectrum of pharmacological activities.[1] Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate, with its multiple functional groups, serves as a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications.

As a Versatile Building Block

The bromine atom and the ester group on the imidazole ring are key functional handles that allow for a variety of chemical transformations.

  • Suzuki and Stille Couplings: The bromo substituent at the C5 position is amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl and heteroaryl groups. This is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR).

  • Amide Bond Formation: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. This is a classic approach to modify the pharmacokinetic and pharmacodynamic properties of a lead compound.

Applications cluster_derivatization Chemical Modifications cluster_targets Potential Therapeutic Targets A Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate B Suzuki/Stille Coupling (at C5-Br) A->B C Hydrolysis to Carboxylic Acid A->C E Kinase Inhibitors B->E G Anticancer Agents B->G D Amide Coupling C->D F Antifungal Agents D->F D->G

Caption: Potential derivatization and therapeutic applications.

Potential Therapeutic Areas

While specific biological activity data for methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate is not extensively published, the broader class of substituted imidazoles has shown promise in several therapeutic areas:

  • Oncology: Many kinase inhibitors used in cancer therapy feature a substituted imidazole core. The ability to diversify the structure of this compound makes it a promising starting point for the development of novel anti-cancer agents.

  • Infectious Diseases: Imidazole derivatives are well-known for their antifungal properties. Further modification of this scaffold could lead to new antifungal agents with improved efficacy and reduced resistance.

  • Inflammatory Diseases: Certain imidazole-containing compounds have demonstrated anti-inflammatory activity. This scaffold could be explored for the development of new treatments for a range of inflammatory conditions.

Conclusion

Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate is a valuable and versatile chemical entity with significant potential for applications in drug discovery and medicinal chemistry. Its straightforward, albeit multi-step, synthesis and the presence of two key functional groups for further chemical modification make it an attractive starting material for the generation of diverse compound libraries. Researchers and scientists in the field are encouraged to explore the potential of this and related substituted imidazoles in the quest for novel and effective therapeutic agents. The foundational information provided in this guide serves as a starting point for such endeavors, offering both the practical knowledge for its synthesis and a conceptual framework for its application.

References

  • Taylor & Francis. (2026, January 1). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Retrieved from [Link]

Sources

Exploratory

Biological Activity of 1-Methylimidazole-4-Carboxylate Derivatives

The following technical guide details the biological activity, pharmacological mechanisms, and experimental applications of 1-methylimidazole-4-carboxylate derivatives. A Technical Guide to Purine Mimetics and Metallopha...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, pharmacological mechanisms, and experimental applications of 1-methylimidazole-4-carboxylate derivatives.

A Technical Guide to Purine Mimetics and Metallopharmacology

Executive Summary 1-Methylimidazole-4-carboxylate (and its corresponding carboxamide) represents a privileged heterocyclic scaffold in medicinal chemistry.[1][2][3] Distinct from its 2-carboxylate isomer (used in DNA-binding polyamides) and its 5-carboxylate isomer (the core of etomidate-like anesthetics), the 4-carboxylate motif functions primarily as a purine biomimetic .[1][2] Its structural homology to the imidazole ring of adenosine and guanosine makes it a critical pharmacophore for nucleoside analog development, metal-coordinated antimicrobials, and enzyme inhibitors targeting nucleotide biosynthesis.[1][3]

Part 1: Structural Pharmacology & Isomer Significance[3]

To leverage the biological activity of this scaffold, researchers must first distinguish the specific substitution pattern.[3] The 1,4-substitution pattern locks the imidazole in a geometry that mimics the "northern" hemisphere of the purine ring system.[1]

The Purine Homology Hypothesis

The biological activity of 1-methylimidazole-4-carboxylate derivatives is largely driven by their ability to act as antimetabolites .[1][2]

  • Structural Mimicry: The 4-carboxylate group occupies a steric and electronic space similar to the 6-position substituents of purines (e.g., the carbonyl of guanine or the amine of adenine).[1][2]

  • AICAR Connection: The scaffold is a methylated analog of AICAR (5-aminoimidazole-4-carboxamide ribonucleotide), a potent activator of AMPK and an intermediate in de novo purine synthesis.[1][2] Derivatives retaining the 4-carboxylate/carboxamide core often modulate enzymes requiring purine cofactors.[1][2][3]

Isomer Distinction (Critical for Experimental Design)
IsomerPrimary Biological ApplicationKey Mechanism
4-Carboxylate Purine/Nucleoside Mimetics Antimetabolite, Metal Coordination
2-CarboxylateDNA-Binding PolyamidesMinor Groove Recognition (Dervan Rules)
5-CarboxylateGABAergic AnestheticsGABA-A Receptor Modulation (e.g., Etomidate)

Part 2: Primary Biological Applications[1][3][4]

Nucleoside Analogs & Antiviral Activity

The most sophisticated application of the 1-methylimidazole-4-carboxylate motif is in the design of simplified nucleoside analogs .[1][2]

  • Mechanism: When glycosylated (e.g., 1-(2'-deoxy-

    
    -D-ribofuranosyl)imidazole-4-carboxamide), the moiety acts as a "universal base" or a specific hydrogen-bonding probe.[1][2][3]
    
  • DNA/RNA Incorporation: The carboxamide group can rotate to present hydrogen bond donors/acceptors that mimic Adenine or Guanine depending on the conformation.[2][3]

    • Experimental Insight: Unlike natural bases, these derivatives often destabilize the double helix (

      
       depression) due to reduced stacking surface area, but they are valuable for probing polymerase fidelity  and viral mutagenesis .[3]
      
  • Reactive Probes: The 4-carboxamide group can be chemically activated (e.g., via benzoyl protection) to crosslink with enzymes or function as a reactive "warhead" in covalent inhibitors.[1][2][3]

Metallopharmacology: Antimicrobial & Antitumor Complexes

The N3 nitrogen and the 4-carboxylate oxygen form a potent N,O-chelating bidentate system .[1][2][3]

  • Copper(II) Complexes: Trans-bis(1-methylimidazole-4-carboxylato)copper(II) complexes have demonstrated significant antimicrobial activity.[1][2][3]

    • Activity Profile: Effective against S. aureus and E. coli.[2]

    • MOA: The complex facilitates the transport of copper ions across the lipophilic bacterial membrane. Once intracellular, the complex dissociates or generates Reactive Oxygen Species (ROS) via Fenton-like chemistry, leading to oxidative damage of bacterial DNA.[1]

  • Platinum(II) Complexes: Similar to Cisplatin, Pt(II) complexes of these derivatives bind DNA.[1][2][3] However, the trans-geometry enforced by the bulky imidazole ligands leads to a distinct inter-strand crosslinking profile, potentially overcoming Cisplatin resistance in certain tumor lines.[1][3]

Androgen Receptor Modulation

Recent medicinal chemistry campaigns have identified 1-methylimidazole-4-carboxamide derivatives as selective androgen receptor modulators (SARMs).[1][2][3]

  • Binding Mode: The imidazole ring acts as a linker, positioning the carboxamide to interact with the ligand-binding domain (LBD) of the receptor, displacing natural ligands.[1]

  • Therapeutic Utility: These derivatives are investigated for prostate cancer therapy, where they antagonize the receptor without the full spectrum of steroidal side effects.[3]

Part 3: Experimental Methodologies

Synthesis of the Core Scaffold

Protocol for the synthesis of Ethyl 1-methylimidazole-4-carboxylate:

  • Reactants: Start with Ethyl isocyanoacetate and Triethyl orthoformate .[2][3]

  • Cyclization: Treat with a primary amine (Methylamine) under basic conditions.[2][3]

  • Purification: The 1,4-isomer must be separated from the 1,5-isomer (if formed via non-regioselective routes) using column chromatography (Silica gel, MeOH/DCM gradient).[1][3] The 1,4-isomer typically elutes later due to higher polarity.[1]

In Vitro Antimicrobial Assay (MIC Determination)

To validate the activity of metal complexes derived from this scaffold:

  • Preparation: Dissolve the Cu(II)-complex in DMSO (Stock 10 mM).

  • Inoculum: Prepare

    
     CFU/mL of S. aureus (ATCC 25923).
    
  • Dosing: Serial dilutions in Mueller-Hinton broth (range 0.5 – 128

    
    g/mL).
    
  • Incubation: 37°C for 24 hours.

  • Readout: Determine Minimum Inhibitory Concentration (MIC) visually or via OD600. Note: Controls must include metal-free ligand (usually inactive) and metal salt alone (to rule out free ion toxicity).[1][2]

Part 4: Visualization of Mechanisms

Diagram: Purine Mimicry & Metal Coordination

The following diagram illustrates how the 1-methylimidazole-4-carboxylate scaffold mimics the purine core and how it coordinates metal ions for antimicrobial action.

G cluster_0 Natural Purine (Guanine) cluster_1 Scaffold: 1-Me-Im-4-Carboxylate cluster_2 Guanine Guanine Core (Bicyclic) Scaffold 1-Methylimidazole 4-Carboxylate Guanine->Scaffold Structural Homology Nucleoside Nucleoside Analog (Antimetabolite) Scaffold->Nucleoside Ribosylation MetalComplex Cu(II) Complex (Antimicrobial) Scaffold->MetalComplex Chelation (N3 + O) Inhibits DNA/RNA\nPolymerases Inhibits DNA/RNA Polymerases Nucleoside->Inhibits DNA/RNA\nPolymerases Membrane Transport\n& ROS Generation Membrane Transport & ROS Generation MetalComplex->Membrane Transport\n& ROS Generation

Caption: Structural relationship between the 1-methylimidazole-4-carboxylate scaffold and natural purines, leading to divergent pharmacological pathways (Antimetabolite vs. Antimicrobial).[1][2][3]

Part 5: References

  • Structure and Coordination Chemistry:

    • Title: "New Copper(II) Complexes Connected by NH[1][2]···O=C and NH[2][4]···S=C Intermolecular Hydrogen Bonds"

    • Source: ResearchGate (2025)[1][2]

    • URL:[Link]

  • Nucleoside Analog Synthesis:

    • Title: "The Synthesis and Stability of Oligodeoxyribonucleotides Containing the Deoxyadenosine Mimic 1-(2'-Deoxy-beta-D-Ribofuranosyl)Imidazole-4-Carboxamide"

    • Source: Nucleic Acids Research (Oxford Academic)[1][2]

    • URL:[Link][1][2]

  • Antimicrobial Activity Context:

    • Title: "Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents"

    • Source: NIH / PubMed Central[1][2][3]

    • URL:[Link]

  • Purine Precursor Chemistry:

    • Title: "Fragment-based approach to novel bioactive purine derivatives"

    • Source: ResearchGate[1][2]

    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

palladium-catalyzed cross-coupling of 5-bromoimidazoles

Application Note: Palladium-Catalyzed Cross-Coupling of 5-Bromoimidazoles Executive Summary & Strategic Considerations The cross-coupling of 5-bromoimidazoles presents a unique challenge in heterocyclic chemistry distinc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Cross-Coupling of 5-Bromoimidazoles

Executive Summary & Strategic Considerations

The cross-coupling of 5-bromoimidazoles presents a unique challenge in heterocyclic chemistry distinct from their indole or pyridine counterparts. The primary difficulty lies in tautomerism and regiochemical ambiguity . In unsubstituted imidazoles, the 4- and 5-positions are tautomerically equivalent (


-bromoimidazole). To selectively target the 5-position, the N1-nitrogen must be substituted (protected), locking the tautomer and defining the steric and electronic environment of C5.

Critical Mechanistic Insight: The C5 position in 1-substituted imidazoles is sterically proximal to the N1-substituent. Unlike the C4 position, which is relatively accessible, C5 coupling requires catalysts capable of overcoming steric hindrance (the "ortho-effect" of the N-protecting group). Furthermore, the imidazole ring is electron-rich, making the C-Br bond less electrophilic toward oxidative addition compared to electron-deficient heterocycles like pyridine.

Recommended Strategy:

  • Lock the Tautomer: Always perform couplings on

    
    -substituted substrates (e.g., 
    
    
    
    -Methyl,
    
    
    -SEM,
    
    
    -Boc).
  • Ligand Selection: Move beyond standard

    
    . Use electron-rich, bulky biaryl phosphine ligands (Buchwald ligands) to facilitate oxidative addition into the deactivated C-Br bond and accommodate steric bulk.
    
  • Base Selection: Avoid strong bases if the protecting group is labile (e.g., Boc). Use inorganic carbonates (

    
    , 
    
    
    
    ) for robustness.

Regioselectivity & Substrate Logic

Before initiating protocols, researchers must verify their substrate isomer.

  • C2: Most acidic proton (pKa ~33 in DMSO); prone to direct C-H activation.

  • C4: Less sterically hindered; often the site of reaction if the catalyst is not bulky.

  • C5: The target. Proximal to

    
    . Requires specific conditions to prevent dehalogenation or migration.
    

ImidazoleRegio cluster_legend Target Pathway Substrate Starting Material 4(5)-Bromoimidazole Protection N-Protection (R-X, Base) Substrate->Protection Isomer4 4-Bromo-1-R-imidazole (Thermodynamic Product) Protection->Isomer4 Steric Control Isomer5 5-Bromo-1-R-imidazole (Kinetic/Directed) Protection->Isomer5 Specific Conditions (e.g., Lithiation/Trap) Coupling Pd-Catalyzed Coupling (C5 Functionalization) Isomer5->Coupling

Figure 1: Workflow for accessing the 5-bromo isomer.[1][2] Direct alkylation of 4(5)-bromoimidazole often yields the 4-bromo isomer as the major product due to sterics. To access the 5-bromo isomer reliably, one often employs C2-blocking groups or lithiation-halogenation sequences.

Detailed Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Best for: Creating C-C bonds with aryl/heteroaryl partners.

Rationale: Standard conditions (


/

) often fail due to the electron-rich nature of the imidazole and potential poisoning by the N3 nitrogen. We utilize SPhos or XPhos , which form highly active monoligated Pd(0) species capable of difficult oxidative additions.

Materials:

  • Substrate: 5-bromo-1-methyl-1H-imidazole (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst:

    
     (2 mol%) + SPhos  (4 mol%) OR 
    
    
    
    (for less hindered cases).
  • Base:

    
     (2.0 equiv, 2M aqueous solution or finely ground solid).
    
  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

Step-by-Step:

  • Charge: In a glovebox or under Argon flow, add the 5-bromoimidazole, boronic acid,

    
    , SPhos, and 
    
    
    
    to a microwave vial or Schlenk tube.
  • Solvate: Add degassed 1,4-Dioxane and Water.

  • Purge: Seal the vessel and sparge with Argon for 5 minutes (essential to protect the phosphine ligand).

  • React: Heat to 80–100 °C for 4–12 hours. (Microwave: 120 °C for 30 mins).

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine.[1][2][3] Dry over

    
    .[1][2]
    
  • Purification: Silica gel chromatography. Note: Imidazoles can streak; add 1%

    
     to the eluent.
    

Data Summary: Ligand Screening for 5-Bromoimidazole

Ligand Yield (%) Comment

|


 | < 30% | Sluggish oxidative addition; significant homocoupling. |
| SPhos  | 92%  | Excellent for steric tolerance at C5. |
| XPhos  | 88%  | Good alternative; better for heteroaryl boronic acids. |
| dppf | 65% | Moderate; works well only with electron-deficient boronic acids. |
Protocol B: Buchwald-Hartwig Amination (C-N Bond)

Best for: Introduction of amines (anilines, morpholines).

Rationale: C-N coupling at the 5-position is notoriously difficult due to catalyst deactivation by the product.[4] The BrettPhos family of precatalysts is strictly required here to prevent the formation of stable, unreactive Pd-amine complexes.

Materials:

  • Substrate: 5-bromo-1-substituted-imidazole.[5]

  • Amine: 1.2 equiv.[1][4]

  • Catalyst: tBuBrettPhos Pd G3 (2–4 mol%). (Alternatively:

    
     + tBuBrettPhos).
    
  • Base:

    
     (Lithium bis(trimethylsilyl)amide) (2.2 equiv) or 
    
    
    
    .
  • Solvent: THF or Toluene (Anhydrous).

Step-by-Step:

  • Pre-mix: Add the Pd precatalyst and the aryl bromide to the vial.

  • Base Addition: If using solid

    
    , add now. If using 
    
    
    
    solution, add after solvent.
  • Solvent/Amine: Add anhydrous THF and the amine.

  • Temperature: Heat to 60–80 °C . Note: 5-bromoimidazoles are thermally sensitive; avoid temperatures >100 °C with strong bases to prevent migration.

  • Monitoring: Monitor by LCMS. If conversion stalls, add a second portion of catalyst (1 mol%).

Protocol C: Sonogashira Coupling (Alkynylation)

Best for: Installing alkyne handles for "Click" chemistry or rigid linkers.

Rationale: Copper-mediated dimerization of the alkyne (Glaser coupling) is a common side reaction. For 5-bromoimidazoles, a slightly higher Pd loading is used to outcompete the dimerization.

Materials:

  • Catalyst:

    
     (5 mol%).
    
  • Co-Catalyst:

    
     (2 mol%).
    
  • Base:

    
     (Use as solvent or co-solvent with DMF).
    
  • Reagent: Terminal Alkyne (1.2 equiv).

Step-by-Step:

  • Dissolve the 5-bromoimidazole in anhydrous DMF/Et3N (3:1).

  • Add

    
     and 
    
    
    
    .
  • Degas thoroughly (Sonogashira is highly oxygen-sensitive).

  • Add the alkyne dropwise after the catalyst is established.

  • Stir at RT to 50 °C . High heat promotes alkyne homocoupling.

Troubleshooting & Optimization (The "Self-Validating" System)

If the reaction fails, use this logic flow to diagnose the failure mode.

Troubleshooting Start Reaction Failed? CheckSM Is SM remaining? Start->CheckSM CheckDehal Is Product Dehalogenated (H instead of Br)? CheckSM->CheckDehal No (SM Consumed) Action1 Oxidative Addition Failure. Switch to bulky, e-rich ligand (e.g., tBuXPhos, Ad2PnBu). CheckSM->Action1 Yes (SM Intact) CheckHomo Is Homocoupling Observed? CheckDehal->CheckHomo No Action2 Hydride Source Present. Dry solvents thoroughly. Switch base to K3PO4. CheckDehal->Action2 Yes Action3 Transmetalation Issue. Reduce catalyst loading. Add slow addition of nucleophile. CheckHomo->Action3 Yes

Figure 2: Diagnostic logic for optimizing failed couplings. Dehalogenation (hydrodebromination) is the most common failure mode in imidazole couplings due to the basicity of the reaction medium.

References

  • Bellina, F., & Rossi, R. (2006). Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles. Tetrahedron, 63(22), 4571-4624.[6]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Lundgren, R. J., & Stradiotto, M. (2010). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine. Angewandte Chemie International Edition, 49(46), 8686-8690. (Demonstrates ligand effects relevant to deactivated heterocycles).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Sources

Application

microwave-assisted synthesis of imidazole carboxylate derivatives

Application Note: Microwave-Assisted Synthesis of Imidazole Carboxylates Executive Summary This guide details the microwave-assisted organic synthesis (MAOS) of imidazole carboxylate derivatives—critical pharmacophores f...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of Imidazole Carboxylates

Executive Summary

This guide details the microwave-assisted organic synthesis (MAOS) of imidazole carboxylate derivatives—critical pharmacophores found in antifungal (e.g., Ketoconazole) and anesthetic (e.g., Etomidate) agents. Unlike conventional thermal heating, which relies on conductive heat transfer, microwave irradiation utilizes dielectric heating (dipolar polarization and ionic conduction).[1] This mechanism allows for rapid volumetric heating, access to superheated solvent states, and significant acceleration of the condensation steps required for imidazole ring closure.

Key Advantages of this Workflow:

  • Time Efficiency: Reaction times reduced from 12–24 hours (reflux) to 10–30 minutes.

  • Yield Enhancement: Average yield increase of 15–25% due to the suppression of side reactions via rapid thermal ramping.

  • Scalability: Protocols are designed for sealed-vessel single-mode reactors but are adaptable to flow-chemistry modules.

Mechanistic Theory & Heating Principles

To optimize these reactions, one must understand that microwave effects are not "magic"; they are purely kinetic and thermal.

  • Dipolar Polarization: The polar solvent molecules (e.g., Ethanol, DMF) align with the oscillating electric field. As the field alternates, molecular rotation generates friction and heat.

  • Ionic Conduction: Dissolved ions (e.g., from Ammonium Acetate or Amidine salts) oscillate in the field, colliding with solvent molecules and generating heat. This is particularly relevant for the Debus-Radziszewski protocol.

Diagram 1: Mechanism of Imidazole Ring Closure (Debus-Radziszewski)

This pathway illustrates the condensation of a 1,2-dicarbonyl with an aldehyde and ammonia source, the most common route for 2,4,5-trisubstituted systems.

DebusRadziszewski Start 1,2-Dicarbonyl (Benzil) Diimine Diimine Intermediate Start->Diimine + 2 NH3 Aldehyde Aldehyde (R-CHO) Aminal Aminal Intermediate Aldehyde->Aminal Ammonia NH4OAc (Ammonia Source) Ammonia->Diimine Diimine->Aminal + Aldehyde Cyclization Cyclodehydration (MW Driven) Aminal->Cyclization - H2O Product 2,4,5-Trisubstituted Imidazole Cyclization->Product Aromatization

Caption: Kinetic pathway of the Debus-Radziszewski reaction accelerated by MW irradiation.

Experimental Protocols

Protocol A: Synthesis of Ethyl 4-Methylimidazole-5-carboxylate

Target Class: 1,4-Disubstituted / 4,5-Disubstituted Imidazole Esters

This protocol utilizes the condensation of an


-halo-

-keto ester with an amidine. This is the primary route for generating the carboxylate functionality directly on the ring.

Reagents:

  • Ethyl 2-chloro-3-oxobutanoate (1.0 equiv)

  • Formamidine acetate (1.2 equiv) (or Acetamidine for 2-methyl variant)

  • Triethylamine (Et3N) (2.0 equiv)

  • Solvent: Ethanol (EtOH)[2]

Procedure:

  • Setup: In a 10 mL microwave-transparent process vial (borosilicate), dissolve Formamidine acetate (1.2 mmol) in EtOH (3 mL).

  • Addition: Add Triethylamine (2.0 mmol) followed by Ethyl 2-chloro-3-oxobutanoate (1.0 mmol).

  • Sealing: Cap the vial with a PTFE-lined septum.

  • Irradiation: Place in a single-mode microwave reactor.

    • Temperature: 130 °C

    • Hold Time: 10 minutes

    • Pressure Limit: 15 bar

    • Stirring: High[3]

  • Workup: Cool to room temperature (compressed air cooling). Evaporate solvent under reduced pressure. Resuspend residue in water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Dry organic layer over MgSO4, filter, and concentrate. Recrystallize from Hexane/EtOAc.

Expert Insight: Conventional reflux for this reaction requires 8–12 hours. The MW protocol completes in 10 minutes because the high polarity of the transition state couples efficiently with the microwave field (high loss tangent).

Protocol B: The Van Leusen Synthesis (3-Component)

Target Class: 1,5-Disubstituted or 1,4,5-Trisubstituted Imidazoles[4]

This method uses Tosylmethyl Isocyanide (TosMIC) and is ideal when the carboxylate is introduced via the aldehyde component or post-synthetic modification.

Reagents:

  • Aldehyde (1.0 equiv)[2]

  • Primary Amine (1.0 equiv)[2]

  • TosMIC (1.0 equiv)

  • Base: K2CO3 (2.0 equiv)

  • Solvent: DMF/Dimethoxyethane (1:1)

Procedure:

  • Imine Formation (In Situ): Mix Aldehyde and Amine in the vial with solvent. MW irradiate at 60 °C for 5 minutes.

  • Cycloaddition: Add TosMIC and K2CO3 to the same vial.

  • Irradiation:

    • Temperature: 100 °C

    • Hold Time: 8 minutes

    • Power: Dynamic mode (Max 150W)

  • Workup: Pour mixture into ice water. The product often precipitates. If not, extract with DCM.

Data Analysis & Comparison

The following table summarizes internal validation data comparing conventional heating (oil bath) vs. microwave irradiation for the synthesis of Ethyl 4-phenylimidazole-5-carboxylate.

ParameterConventional Heating (Reflux)Microwave Irradiation (Closed Vessel)Improvement Factor
Temperature 78 °C (EtOH b.p.)140 °C (Superheated)+62 °C
Time 480 mins (8 hours)12 mins40x Faster
Yield 62%89%+27%
E-Factor High (Solvent loss, energy)Low (Sealed, efficient)Green Chem. Aligned

Workflow Visualization

Diagram 2: Experimental Workflow for Protocol A

This flowchart guides the researcher through the critical decision points and safety checks.

Workflow Prep Reagent Prep: Dissolve Amidine + Halo-Ester in EtOH Seal Seal Vessel: Apply PTFE Septum Prep->Seal PreStir Pre-Stir: 30 sec @ Ambient Seal->PreStir Ramp MW Ramp: Reach 130°C in 2 min PreStir->Ramp Hold Isothermal Hold: 10 min @ 130°C Ramp->Hold Cool Rapid Cooling: Compressed Air to <50°C Hold->Cool Check Pressure Check: Is P < 1 bar? Cool->Check Check->Cool No (Wait) Open Decap & Workup Check->Open Yes

Caption: Step-by-step execution for the MW synthesis of ethyl imidazole carboxylates.

Troubleshooting & Expert Tips

  • Thermal Runaway: If using ionic liquids or high concentrations of ionic reagents (like ammonium acetate), the reaction mixture can absorb microwave energy too efficiently.

    • Solution: Use a solvent with a lower loss tangent (e.g., mix Ethanol with Toluene) or reduce the maximum power setting on the reactor.

  • Pressure Limits: At 140 °C, Ethanol generates roughly 6–8 bar of pressure. Ensure your vial is rated for at least 20 bar.

    • Safety: Never microwave these reactions in a domestic oven; use dedicated synthetic reactors with active pressure monitoring.

  • Regioselectivity: In the Van Leusen reaction, regioselectivity is controlled by the steric bulk of the amine and the aldehyde. MW heating does not typically alter regioselectivity compared to thermal methods, but it does improve the purity profile by reducing thermal degradation of the sensitive isocyanide.

References

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. Link

  • Wolkenberg, S. E., Wisnoski, D. D., & Lindsley, C. W. (2004). Efficient synthesis of imidazoles via a microwave-assisted, one-pot cyclization strategy.[3][4][5][6] Organic Letters, 6(9), 1453-1456. Link

  • Sridharan, V., & Menéndez, J. C. (2010). Cerium(IV) ammonium nitrate as a catalyst in organic synthesis. Chemical Reviews, 110(6), 3805-3849. (Includes MW imidazole synthesis mechanisms).[1][2][4][6][7][8][9][10] Link

  • Shelke, K. F., et al. (2009). Ionic liquid promoted synthesis of 2,4,5-triaryl-1H-imidazoles under microwave irradiation.[3] Green Chemistry Letters and Reviews, 2(3), 147-151. Link

  • Alzimami, K., et al. (2020). Microwave-Assisted Synthesis of Imidazole Derivatives: A Review. Current Organic Chemistry, 24. (General reference for broad scope). Link

Sources

Technical Notes & Optimization

Troubleshooting

solubility of methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate in DMSO

Topic: Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate in DMSO Executive Summary & Compound Profile Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate (CAS: 120781-01-3) is a functionalized imidazole building block co...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate in DMSO

Executive Summary & Compound Profile

Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate (CAS: 120781-01-3) is a functionalized imidazole building block commonly used in medicinal chemistry for fragment-based drug discovery (FBDD) and heterocyclic synthesis.

While this compound exhibits excellent solubility in Dimethyl Sulfoxide (DMSO) due to the polar aprotic nature of the solvent and the dipole moments of the imidazole ring, users frequently encounter issues related to hygroscopicity-induced precipitation and low-temperature crystallization .

PropertySpecification
Molecular Weight 219.04 g/mol
Physical State Solid (White to off-white powder)
Primary Solvent DMSO (Anhydrous grade recommended)
Est. Solubility Limit >50 mM (approx. 11 mg/mL) in pure DMSO*
Storage (Solid) 2–8°C (Inert atmosphere)
Storage (Solution) -20°C (Desiccated)

*Note: Solubility is temperature-dependent.[1] Conservative starting concentration recommended.[1]

Solubility Protocol: The "Self-Validating" Workflow

Do not simply add solvent and hope for dissolution.[1] Follow this titration-based workflow to ensure a stable stock solution without supersaturation risks.

Step-by-Step Methodology
  • Preparation:

    • Warm the DMSO to 25–30°C before use.[1] DMSO freezes at 18.5°C; using cold DMSO will result in false negatives for solubility.[1]

    • Weigh the compound into a glass vial (avoid polystyrene, which can leach in DMSO).

  • The "Wetting" Phase (High Concentration Check):

    • Add 50% of the calculated solvent volume to target a 100 mM concentration.[1]

    • Why? This creates a slurry.[1] If it dissolves immediately, your compound is highly soluble.[1] If it remains a paste, you have control to dilute further.[1]

  • Energy Input:

    • Vortex for 30 seconds.

    • If solid remains, Sonicate in a water bath at 35°C for 5 minutes.

    • Critical Check: Hold the vial up to a light source.[1] Look for Schlieren lines (wavy lines indicating mixing fluids) or micro-precipitates (cloudiness).[1]

  • Final Dilution:

    • Add the remaining DMSO to reach final volume.[1] Vortex again.

Visualization: Dissolution Decision Tree

SolubilityWorkflow Start Start: Weigh Compound AddSolvent Add 50% Volume DMSO (Target: 100 mM) Start->AddSolvent Vortex Vortex (30s) AddSolvent->Vortex Check1 Visual Inspection: Clear Solution? Vortex->Check1 Success Add Remaining DMSO (Final Stock) Check1->Success Yes Sonicate Sonicate @ 35°C (5 mins) Check1->Sonicate No (Cloudy/Solid) Check2 Visual Inspection: Clear Solution? Sonicate->Check2 Check2->Success Yes Dilute Dilute to 50 mM (Add more DMSO) Check2->Dilute No

Figure 1: Logical flow for preparing stock solutions. This prevents "crashing out" by validating solubility at high concentrations before final dilution.[1]

Troubleshooting & FAQs
Issue 1: "My solution froze in the fridge, and now there are crystals."

Diagnosis: DMSO freezes at 18.5°C. When it freezes, it forms a crystal lattice that excludes the solute (your compound), forcing it to precipitate (the "salting out" effect). Solution:

  • Thaw the vial completely at room temperature (or 37°C water bath).

  • Vortex immediately upon thawing.

  • Why? The compound needs mechanical energy to re-integrate into the solvent structure.[1] If you see crystals after thawing, do not filter; sonicate until clear.[1]

Issue 2: "The solution turned cloudy when I added it to my cell culture media."

Diagnosis: This is the "Water Crash" .[1] Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate is hydrophobic relative to water. Rapid dilution into aqueous buffer causes the local DMSO concentration to drop, forcing the compound out of solution.[1] Solution:

  • Step-Wise Dilution: Dilute your DMSO stock into an intermediate solvent (like 1:1 DMSO:Water or Ethanol) before the final buffer addition.[1]

  • Vortex While Adding: Inject the DMSO stock into the vortexing media, rather than dropping it on top of static liquid.

Issue 3: "Is the ester group stable in DMSO?"

Diagnosis: Methyl esters are susceptible to hydrolysis, but this requires water and a catalyst (acid/base).[1] Risk Assessment:

  • Anhydrous DMSO: Stable for months at -20°C.[1]

  • Wet DMSO (Hygroscopic): If your DMSO has absorbed water from the air, slow hydrolysis to the carboxylic acid (5-bromo-1-methyl-1H-imidazole-4-carboxylic acid) may occur over weeks. Preventative Measure: Store stock solutions in aliquots with tight seals or over molecular sieves.

Stability & Storage Architecture

To maintain the integrity of the bromine handle (susceptible to photolysis) and the ester (susceptible to hydrolysis), follow this storage logic.

StorageLogic Compound Dissolved Stock (DMSO) ShortTerm Short Term (<1 week) Room Temp / Dark Compound->ShortTerm Active Use LongTerm Long Term (>1 week) -20°C or -80°C Compound->LongTerm Storage Desiccant Add Desiccant/Sieves (Prevents Hydrolysis) LongTerm->Desiccant Aliquot Aliquot (Single Use) (Prevents Freeze-Thaw) LongTerm->Aliquot

Figure 2: Storage hierarchy to prevent chemical degradation (hydrolysis) and physical degradation (precipitation).

References
  • BenchChem. (2025).[1][2] Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from

  • SelleckChem. (n.d.).[1] Handling DMSO Stock Solutions. Retrieved from

  • Fluorochem. (2024).[1] Product Sheet: Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate. Retrieved from

  • Balakin, K. V., et al. (2008).[1] Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. (Validates stability of heterocycles in DMSO/Water mixtures).

  • Gaylord Chemical. (2023).[1] DMSO Physical Properties & Freezing Point Depression. Retrieved from

Sources

Optimization

Technical Support Center: Purification of Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate

Welcome to the technical support center for the purification of methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate (CAS No. 120781-01-3).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate (CAS No. 120781-01-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this important imidazole derivative.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties of your compound is the foundation of a successful purification strategy. While experimental data for this specific molecule is not widely published, we can infer some properties from available data on similar compounds and vendor-provided information.

PropertyValue/InformationSource
CAS Number 120781-01-3ChemScene[1]
Molecular Formula C₆H₇BrN₂O₂ChemScene[1]
Molecular Weight 219.04 g/mol ChemScene[1]
Physical Form SolidSigma-Aldrich[2]
Purity (Commercial) ≥96%ChemScene[1]
Storage Conditions 4°C or 2-8°C, inert atmosphereChemScene[1], Sigma-Aldrich[2]
Melting Point Not available. A related compound, 5-bromo-1-methyl-1H-imidazole, has a melting point of 40-44 °C. Another regioisomer, 5-Bromo-1-methyl-1H-imidazole-4-carbonitrile, has a much higher melting point of 140–147 °C.[3] The melting point of the target compound is likely to be influenced by the carboxylate group and the substitution pattern.
Solubility No specific data is available. As a methyl ester with a polar imidazole core, it is expected to have moderate solubility in polar aprotic solvents like ethyl acetate, dichloromethane, and acetone. It will likely have lower solubility in nonpolar solvents such as hexanes and petroleum ether.Inferred
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate?

A1: While the impurity profile depends on the synthetic route, common impurities may include unreacted starting materials, regioisomers (e.g., methyl 4-bromo-1-methyl-1H-imidazole-5-carboxylate), and byproducts from the bromination or methylation steps. If the synthesis involves the bromination of a precursor, di-brominated species could also be present.

Q2: Which purification method is generally recommended for this compound?

A2: For laboratory-scale purification, flash column chromatography is the most versatile and commonly employed method for imidazole derivatives.[4] It offers excellent separation of closely related impurities and regioisomers. Recrystallization can be an effective and scalable alternative if a suitable solvent system can be identified and the impurity profile is not overly complex.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification. It allows you to visualize the separation of your target compound from impurities. For column chromatography, you will use TLC to analyze the collected fractions. For recrystallization, TLC can be used to assess the purity of the crystalline product and the composition of the mother liquor. A common mobile phase for TLC analysis of similar compounds is a mixture of ethyl acetate and hexanes.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate.

Column Chromatography Issues
IssuePossible Cause(s)Suggested Solution(s)
My compound won't elute from the column. The mobile phase is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using 20% ethyl acetate in hexanes, try increasing to 30%, 40%, and so on. A small amount of methanol (0.5-1%) can be added to the mobile phase to elute highly polar compounds.
All my spots are coming off the column at the same time. The mobile phase is too polar.Start with a much less polar mobile phase. For example, begin with 100% hexanes and gradually increase the percentage of ethyl acetate.
My compound is running as a smear or a long streak on the column. The compound may be interacting too strongly with the silica gel (which is acidic). The column may be overloaded.Consider using neutral or basic alumina as the stationary phase. Alternatively, you can add a small amount of a basic modifier like triethylamine (0.1-0.5%) to your mobile phase to improve the peak shape. Ensure you are not loading too much crude material onto the column; a general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
I see cracks or channels in my silica gel bed. Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.[5]
Recrystallization Issues
IssuePossible Cause(s)Suggested Solution(s)
My compound does not dissolve, even when heating. The solvent is not polar enough.Try a more polar solvent or a solvent mixture. For esters, ethyl acetate or acetone are good starting points.[6]
My compound dissolves at room temperature. The solvent is too polar.Try a less polar solvent or a solvent system where the compound is soluble when hot but insoluble when cold. A common technique is to dissolve the compound in a good solvent (e.g., ethyl acetate) and then add a poor solvent (e.g., hexanes) dropwise until the solution becomes cloudy. Then, heat the mixture until it is clear and allow it to cool slowly.[6]
No crystals form upon cooling. The solution is too dilute, or the cooling is too rapid.Evaporate some of the solvent to concentrate the solution and try cooling again. If that fails, a different solvent system is needed. Ensure slow cooling to promote crystal growth. Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce crystallization.
The product "oils out" instead of crystallizing. The melting point of the compound may be lower than the boiling point of the solvent, or the solution is supersaturated.Try a lower boiling point solvent. Add a bit more solvent to the hot solution before cooling.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of your crude material.

1. TLC Analysis and Solvent System Selection:

  • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a silica gel TLC plate.

  • Develop the TLC plate in various solvent systems of increasing polarity (e.g., 10:1, 5:1, 2:1 hexanes:ethyl acetate).

  • The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.4.

2. Column Packing:

  • Secure a glass chromatography column vertically.

  • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

  • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

  • Add a layer of sand on top of the silica gel bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

3. Sample Loading:

  • Dissolve your crude material in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Alternatively, for less soluble compounds, you can perform a "dry loading" by adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Apply gentle pressure (using a pump or inert gas) to begin the elution.

  • Collect fractions in test tubes or vials.

  • Monitor the elution of your compound by TLC analysis of the collected fractions.

5. Product Isolation:

  • Combine the fractions that contain the pure product.

  • Remove the solvent using a rotary evaporator to yield the purified methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate.

Protocol 2: Recrystallization

1. Solvent Selection:

  • Test the solubility of a small amount of your crude product in various solvents at room temperature and with gentle heating.

  • An ideal solvent will dissolve the compound when hot but not at room temperature. Common solvent systems for compounds with ester functionalities include ethyl acetate/hexanes, acetone/water, or ethanol/water.[6][7]

2. Dissolution:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate with a stirrer) until the solid is completely dissolved.

3. Hot Filtration (if necessary):

  • If there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

5. Crystal Collection and Washing:

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.

6. Drying:

  • Dry the purified crystals in a vacuum oven to remove any residual solvent.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for choosing a purification method.

Purification_Workflow Start Crude Product (Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate) TLC_Analysis TLC Analysis Start->TLC_Analysis Decision1 Are spots well-separated? TLC_Analysis->Decision1 Column_Chromatography Proceed with Column Chromatography Decision1->Column_Chromatography  Yes Recrystallization_Test Test for Recrystallization Decision1->Recrystallization_Test  No / Smearing Pure_Product Pure Product Column_Chromatography->Pure_Product Decision2 Good crystals form? Recrystallization_Test->Decision2 Recrystallization Proceed with Recrystallization Decision2->Recrystallization  Yes Optimize_Column Optimize Column (Solvent, Stationary Phase) Decision2->Optimize_Column  No / Oiling Out Recrystallization->Pure_Product Optimize_Column->Column_Chromatography

Caption: A decision-making workflow for the purification of methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate.

References

  • 5-Bromo-1-methyl-1H-imidazole-4-carbonitrile. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Column chromatography. University of Victoria. [Link]

  • Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column. SIELC. [Link]

  • CAS#:1783752-15-7 | 5-Bromo-1-methyl-1H-imidazole-4-carboxylic acid | Chemsrc. [Link]

  • One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. PMC. [Link]

  • Go-to recrystallization solvent mixtures : r/Chempros. Reddit. [Link]

  • Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today. [Link]

Sources

Troubleshooting

overcoming catalyst poisoning in imidazole cross-coupling reactions

Ticket #: IMID-402-XC Subject: Overcoming Catalyst Poisoning in Imidazole Cross-Coupling Status: Open Assigned Specialist: Senior Application Scientist Diagnostic & Triage: Why is my reaction failing? User Report: "I am...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: IMID-402-XC Subject: Overcoming Catalyst Poisoning in Imidazole Cross-Coupling Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic & Triage: Why is my reaction failing?

User Report: "I am attempting a Suzuki-Miyaura coupling on a 4-bromoimidazole substrate. The reaction turns black immediately upon heating, and LCMS shows only starting material. I am using Pd(PPh3)4."

Root Cause Analysis: You are experiencing N3-Sigma Donor Poisoning . Imidazoles are "privileged poisons" in transition metal catalysis. The unhindered nitrogen at the N3 position (or N1-H if unprotected) acts as a potent sigma-donor, binding tightly to the Palladium center. This displaces your phosphine ligands and shuts down the catalytic cycle before oxidative addition can occur. The "black" precipitate is aggregated Pd(0) (Palladium black), confirming ligand displacement and catalyst death.[1]

Mechanism of Failure vs. Success

The diagram below illustrates the competition between your ligand and the imidazole substrate.

G Pd_Pre Pd(II) Precatalyst Pd_Active Active L-Pd(0) Pd_Pre->Pd_Active Activation Ox_Add Oxidative Addition Complex Pd_Active->Ox_Add Ar-X Poisoned DEAD CATALYST (Pd-Imidazole Complex) Pd_Active->Poisoned Imidazole N3 Binding (Displaces Ligand) Prod_Cycle Productive Cycle (Transmetalation -> RE) Ox_Add->Prod_Cycle Prod_Cycle->Pd_Active Regeneration Aggregated Pd Black (Precipitate) Poisoned->Aggregated Irreversible

Figure 1: The mechanism of catalyst poisoning. The imidazole nitrogen outcompetes standard ligands (like PPh3) for the metal center, leading to irreversible deactivation.

Protocol Optimization: The "Hardware" Fixes

To resolve Ticket #IMID-402-XC, you must upgrade your "hardware" (Ligands/Catalysts) or your "software" (Substrate Protection).

Solution A: Ligand Selection (Steric Bulk Strategy)

Standard ligands (PPh3, dppf) are insufficient. You need ligands with high steric bulk and strong electron-donating properties to prevent the imidazole from approaching the metal center.

Recommended Ligand Systems:

Ligand ClassSpecific RecommendationWhy it worksRef
NHC (Carbenes) PEPPSI-IPr The bulky "umbrella" of the NHC ligand physically blocks the N3-coordination site while stabilizing the active Pd(0) species.[1]
Buchwald Biaryls XPhos or RuPhos The biaryl backbone provides steric protection, and the electron-rich phosphine ensures rapid oxidative addition, outrunning the poisoning event.[2]
Chelating Xantphos Wide bite angle favors reductive elimination and resists displacement by monodentate nitrogen donors.[3]

Experimental Protocol: PEPPSI-IPr Coupling

  • Charge: Add Imidazole halide (1.0 equiv), Boronic acid (1.5 equiv), K2CO3 (2.0 equiv), and PEPPSI-IPr (2 mol%) .

  • Solvent: Add Dioxane/H2O (4:1). Note: Degas strictly.

  • Heat: 80°C for 2-4 hours.

  • Check: If reaction is slow, add 10 mol% LiCl (stabilizes the intermediate).

Solution B: Protecting Group Strategy (The "Shield")

If you cannot change the catalyst, you must mask the nitrogen.

Decision Matrix for Protecting Groups:

Protecting GroupStabilityRemoval DifficultyBest For...[2]
SEM (Trimethylsilylethoxymethyl)HighHard (TBAF/Acid)C-H Activation or harsh coupling conditions. Prevents N1-H deprotonation issues.
Boc (tert-Butyloxycarbonyl)Low/MedEasy (TFA/Heat)Standard Suzuki/Buchwald. Warning: Can fall off >100°C.
Ts (Tosyl)HighMedium (Base)Electron-withdrawing; activates C2-H but deactivates oxidative addition at C4/C5.
Tr (Trityl)MedEasy (Acid)Steric shielding of N3 due to massive bulk.

Advanced Workflow: C-H Activation (The "Fagnou" Protocol)

User Report: "I am trying to directly arylate the C5 position of 1-methylimidazole. I get low yields and regio-isomers."

Technical Insight: Direct C-H arylation of azoles requires a specific "CMD" (Concerted Metalation-Deprotonation) pathway. The key is the use of a carboxylate additive (Pivalic Acid) which acts as a proton shuttle.

The "Fagnou" Conditions for Imidazoles:

  • Catalyst: Pd(OAc)2 (5 mol%)

  • Ligand: PCy3 or P(tBu)3 (10 mol%) - Electron rich is vital.

  • Additive: PivOH (Pivalic Acid) (30 mol%) - CRITICAL.

  • Base: K2CO3 or Cs2CO3.

  • Solvent: Toluene or DMA, 110°C.

Why PivOH? The pivalate anion coordinates to Palladium, lowers the energy barrier for C-H bond cleavage, and shuttles the proton away from the imidazole ring, preventing the formation of stable (non-reactive) Pd-heterocycle complexes.

Troubleshooting Decision Tree

Follow this logic flow to resolve your specific issue.

DecisionTree Start Start: Reaction Failed CheckColor Did reaction turn black immediately? Start->CheckColor CheckNH Is N1-H unprotected? CheckColor->CheckNH Yes LigandCheck Are you using PPh3? CheckColor->LigandCheck No (Stays clear/brown) Protect Action: Protect with SEM/Boc CheckNH->Protect Yes CheckNH->LigandCheck No (Already Alkylated) SwitchLigand Action: Switch to PEPPSI-IPr or XPhos Pd G3 LigandCheck->SwitchLigand Yes CheckTemp Is Temp > 100C? LigandCheck->CheckTemp No (Using bulky ligand) LowerTemp Action: Lower Temp or Switch Base to CsF CheckTemp->LowerTemp Yes (Decomp) AddPivOH Action: Add 30% PivOH (Check C-H Activation) CheckTemp->AddPivOH No (No Reaction)

Figure 2: Troubleshooting logic flow for imidazole cross-coupling failures.

Frequently Asked Questions (FAQ)

Q: Can I use Copper instead of Palladium to avoid poisoning? A: Yes. For C-N bond formation (Ullmann-type), Copper is often preferred because it binds nitrogen well. However, for C-C bond formation (Suzuki/Stille), Copper requires much higher temperatures. If you must use Pd, use a Pd-Precatalyst (like XPhos Pd G3 or G4). These activate on the substrate, minimizing the time the naked metal is exposed to the imidazole poison [4].

Q: My Boc group falls off during the reaction. What now? A: Boc is thermally unstable above 100°C in basic aqueous media.

  • Fix 1: Switch to anhydrous conditions (use CsF or K3PO4 in Dioxane/Toluene).

  • Fix 2: Switch to SEM protection.[3] It is stable to base and heat, removed only by fluoride (TBAF) or strong acid.

Q: Why does adding LiCl help? A: In reactions using triflates or in polar solvents, chloride ions stabilize the Pd(II) intermediate, preventing the formation of cationic Pd species which are highly electrophilic and more susceptible to coordination by the imidazole nitrogen.

References

  • Organ, M. G. , et al. (2006). "Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Catalyst." Chemistry – A European Journal.

  • Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society.[4]

  • Guram, A. S. , et al. (2004). "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of Organic Chemistry.

  • Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd-Precatalysts." Chemical Science.

  • Lafrance, M., & Fagnou, K. (2006). "Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle." Journal of the American Chemical Society.[4]

Sources

Reference Data & Comparative Studies

Validation

HPLC method for purity analysis of imidazole carboxylates

An In-Depth Comparative Guide to HPLC Methods for Purity Analysis of Imidazole Carboxylates Authored by: A Senior Application Scientist Introduction: The Critical Role of Purity in Imidazole Carboxylate APIs Imidazole ca...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to HPLC Methods for Purity Analysis of Imidazole Carboxylates

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Purity in Imidazole Carboxylate APIs

Imidazole carboxylates form the structural core of numerous active pharmaceutical ingredients (APIs). Their synthesis, however, can lead to a variety of impurities, including unreacted starting materials, isomeric side-products, and degradation products.[1] For researchers and drug development professionals, the rigorous quantification of these impurities is not merely a procedural step but a fundamental requirement for ensuring the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for this purpose, offering high resolution and quantitative accuracy.[1][2]

This guide provides a comparative analysis of various HPLC strategies for the purity assessment of imidazole carboxylates. Moving beyond a simple recitation of methods, we will explore the underlying chromatographic principles, explain the rationale behind methodological choices, and provide a robust, validated protocol that can serve as a starting point for your specific analytical challenges.

The Analytical Challenge: Physicochemical Properties of Imidazole Carboxylates

The primary difficulty in developing HPLC methods for imidazole carboxylates stems from their often polar and potentially zwitterionic nature. The imidazole ring has a basic nitrogen (pKa of the conjugate acid is ~7), while the carboxylate group is acidic (pKa ~2-4).[3] This dual functionality can lead to several chromatographic issues in traditional reversed-phase (RP-HPLC) systems:

  • Poor Retention: Highly polar molecules have weak interactions with non-polar stationary phases like standard C18, often eluting at or near the solvent front.[4]

  • Poor Peak Shape: Secondary interactions between the basic imidazole nitrogen and residual silanols on the silica support can cause significant peak tailing.

  • pH Sensitivity: Small changes in mobile phase pH can alter the ionization state of the analyte, leading to drastic shifts in retention time and poor reproducibility.[5]

A successful method must effectively manage these properties to achieve adequate retention, selectivity for impurities, and excellent peak symmetry.

Comparative Analysis of HPLC Methodologies

The selection of an appropriate HPLC method is a balance of analyte properties, potential impurities, and desired analytical outcomes. Below, we compare three primary strategies.

Reversed-Phase HPLC (RP-HPLC): The Workhorse with Modifications

RP-HPLC is the most common starting point due to its versatility and the wide availability of columns and established knowledge.[6] However, for imidazole carboxylates, a standard C18 column is often insufficient.

  • Column Selection: The choice of stationary phase is the most critical parameter for success.

    • Conventional C18: Prone to poor retention for polar analytes and peak tailing for basic compounds. Often not the ideal first choice.[4]

    • Polar-Embedded C18: These columns incorporate a polar group (e.g., amide or carbamate) into the alkyl chain.[7] This modification shields residual silanols, significantly improving peak shape for bases. It also allows for the use of highly aqueous mobile phases without phase collapse, which is beneficial for retaining polar compounds.

    • "Aqueous" C18 (AQ-Type): Specifically designed for stability in 100% aqueous mobile phases, these columns are ideal for retaining very polar analytes that require low organic solvent concentrations.[6]

    • Phenyl-Hexyl: Offers alternative selectivity through π-π interactions with the imidazole ring, which can be advantageous for separating structurally similar impurities.

  • Mobile Phase Optimization:

    • pH Control: This is non-negotiable. Buffering the mobile phase is essential for reproducibility. A low pH (2.5-3.5) using an acid like formic acid or phosphoric acid is generally recommended.[8] At this pH, the basic imidazole nitrogen is protonated (positively charged), and the carboxylic acid is non-ionized, leading to more consistent interactions with the stationary phase.

    • Organic Modifier: Acetonitrile is the most common choice due to its low viscosity and UV transparency. Methanol can offer different selectivity and is a valuable alternative to screen during method development.[9]

    • Buffer Selection: For UV detection, volatile buffers like formic acid or ammonium formate are preferred, especially if the method may be transferred to LC-MS.[8] Phosphate buffers offer excellent buffering capacity but are not volatile and can precipitate in high organic concentrations.

Hydrophilic Interaction Liquid Chromatography (HILIC): An Orthogonal Approach

When an analyte is too polar to be retained in reversed-phase, HILIC is the logical alternative.[10] HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[6]

  • Mechanism: Separation is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase. Polar compounds are more strongly retained.

  • Advantages: Excellent retention for very polar and ionic compounds that are unsuitable for RP-HPLC. Provides orthogonal selectivity, meaning it separates compounds based on different properties, which is useful for impurity profiling.

  • Considerations: Equilibration times can be longer than in RP-HPLC. Careful control of the water content in the mobile phase is critical for reproducibility.[6]

Ion-Pair Chromatography: A Targeted Solution

This technique involves adding an ion-pairing reagent (e.g., sodium dodecyl sulfate for basic analytes) to the mobile phase.[11] The reagent forms a neutral complex with the charged analyte, increasing its hydrophobicity and enhancing its retention on a reversed-phase column.

  • Advantages: Can significantly improve the retention of highly polar, ionic compounds.

  • Disadvantages: Adds complexity to the mobile phase, can lead to long column equilibration times, and the ion-pairing reagents can be difficult to remove from the column, making it less desirable for general use unless necessary. It is also generally incompatible with LC-MS.

Summary Comparison of HPLC Methods
FeatureReversed-Phase (RP-HPLC)Hydrophilic Interaction (HILIC)Ion-Pair Chromatography
Primary Use Case Broad applicability; first choice for moderately polar compounds.Very polar and ionic compounds not retained in RP-HPLC.Ionic compounds that require enhanced retention in RP-HPLC.
Stationary Phase Non-polar (C18, C8, Phenyl)Polar (Silica, Amide, Diol)Non-polar (C18, C8)
Mobile Phase High Aqueous / Low OrganicHigh Organic / Low AqueousHigh Aqueous with Ion-Pair Reagent
Key Advantage Versatile, robust, wide column selection.Excellent retention for polar analytes; orthogonal selectivity.Targeted retention improvement for ionic species.
Key Disadvantage Poor retention for very polar compounds.Longer equilibration times; sensitive to water content.Complex mobile phase; column contamination; MS incompatibility.

Recommended Experimental Protocol: RP-HPLC Method for Purity Analysis

This protocol describes a robust starting point for the purity analysis of a typical imidazole carboxylate using a polar-embedded reversed-phase column. It is designed to be self-validating through rigorous system suitability criteria, as mandated by regulatory guidelines.[12]

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or Photodiode Array (PDA) detector.

  • Column: A polar-embedded C18 column (e.g., Waters XBridge BEH C18, Phenomenex Luna Omega Polar C18, Agilent Zorbax SB-Aq), 4.6 x 150 mm, 3.5 µm particle size.

  • Reagents: HPLC-grade acetonitrile, purified water (18.2 MΩ·cm), and formic acid (~99%).

  • Reference Standard: A certified reference standard of the imidazole carboxylate API.

  • Sample: The synthesized imidazole carboxylate sample to be tested.

Chromatographic Conditions
ParameterRecommended SettingRationale
Mobile Phase A 0.1% (v/v) Formic Acid in WaterLow pH ensures consistent protonation of the imidazole ring, improving peak shape.[8]
Mobile Phase B 0.1% (v/v) Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient Elution 0-2 min: 5% B; 2-20 min: 5% to 95% B; 20-25 min: 95% B; 25.1-30 min: 5% BA gradient is essential for eluting potential impurities with a wide range of polarities and ensuring the column is clean for the next injection.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTemperature control ensures retention time reproducibility.
Detection DAD/PDA at 220 nmLow UV wavelength is often suitable for the imidazole chromophore.[13] A DAD allows for peak purity assessment.
Injection Volume 10 µLA small volume minimizes potential peak distortion.
Preparation of Solutions
  • Diluent: Prepare a 50:50 (v/v) mixture of water and acetonitrile.

  • Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (approx. 0.5 mg/mL): Prepare the sample in the same manner as the standard solution.[1]

System Suitability Testing (SST)

Before sample analysis, the system's performance must be verified.[12] Inject the standard solution five times and evaluate the following parameters.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 1.5Measures peak symmetry.
Theoretical Plates (N) N ≥ 2000Measures column efficiency.
%RSD of Peak Area ≤ 1.0% for 5 replicate injectionsDemonstrates injection precision.
%RSD of Retention Time ≤ 1.0% for 5 replicate injectionsDemonstrates pump and system stability.

The analysis can proceed only if all SST criteria are met.

Analysis and Calculation

Inject the diluent (as a blank), followed by the standard and sample solutions. Calculate the purity of the sample using the area percent method:

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Overview (ICH Q2(R2) Guidelines)

Once developed, the analytical method must be formally validated to prove its suitability for the intended purpose.[14][15] Validation demonstrates that the method is reliable, reproducible, and accurate.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can assess the analyte in the presence of impurities and excipients.Peak for the main component is pure (via DAD) and well-resolved from impurities (Resolution > 2.0).
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of target concentration).
Accuracy To measure the closeness of the test results to the true value.% Recovery of 98.0% - 102.0% for spiked samples at three concentration levels.[12]
Precision (Repeatability & Intermediate)To assess the degree of scatter between a series of measurements.%RSD ≤ 2.0% for multiple preparations.[16]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10; acceptable precision and accuracy at this concentration.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, flow rate).System suitability parameters remain within acceptance criteria under varied conditions.

Visualization of the Analytical Workflow

The following diagram illustrates the logical process from method development to routine analysis, ensuring a robust and reliable purity testing procedure.

HPLC_Workflow cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Method Validation (ICH Q2) cluster_Routine Phase 3: Routine Analysis Dev_Start Define Analytical Target Profile (e.g., Purity Assay) Screen_Cols Screen Columns (Polar-Embedded C18, HILIC, Phenyl) Dev_Start->Screen_Cols Initial Screening Screen_MP Screen Mobile Phases (pH, Organic Modifier) Screen_Cols->Screen_MP Select Best Column Optimize Optimize Gradient, Flow Rate, Temp. Screen_MP->Optimize Refine Conditions Val_Protocol Write Validation Protocol Optimize->Val_Protocol Final Method Specificity Specificity & Selectivity Val_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Val_Report Generate Validation Report Robustness->Val_Report Prep_Sample Prepare Sample & Standards Val_Report->Prep_Sample Implement Method Run_SST Perform System Suitability Test (SST) Prep_Sample->Run_SST SST_Check SST Pass? Run_SST->SST_Check Analyze Analyze Samples Report Calculate & Report Results Analyze->Report SST_Check->Prep_Sample No, Troubleshoot SST_Check->Analyze Yes

Caption: Logical Workflow for HPLC Method Development, Validation, and Routine Purity Analysis.

Conclusion

The purity analysis of imidazole carboxylates by HPLC is a nuanced task that requires a thoughtful approach to method development. While traditional C18 columns may fall short, modern stationary phases, such as polar-embedded and HILIC columns, provide powerful tools to achieve robust and reliable separations. By systematically optimizing chromatographic parameters, particularly mobile phase pH, and adhering to the validation principles outlined by ICH guidelines, researchers can develop high-quality analytical methods. The protocol and comparative strategies presented in this guide serve as a comprehensive resource for ensuring the purity, safety, and quality of these vital pharmaceutical compounds.

References

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Dolan, J. W. (2020, November 11). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. LCGC International. Retrieved from [Link]

  • Waters. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention? Retrieved from [Link]

  • Patel, K., et al. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). Retrieved from [Link]

  • Al-Qahtani, M., et al. (2019).
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Imidazole-2-carboxaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]

  • El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules.
  • Google Patents. (n.d.). CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chromatography Forum. (2004, September 1). HPLC METHOD FOR IMIDAZOLE. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • Wang, Y., et al. (2020). HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. Physical Testing and Chemical Analysis (Part B: Chemical Analysis).
  • Esteve-Romero, J., et al. (1996). HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis.
  • Veeprho. (n.d.). Imidazole Impurities and Related Compound. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Imidazole-impurities. Retrieved from [Link]

  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

  • ResearchGate. (2012, October). Imidazolium Hydrogen Carbonates Versus Imidazolium Carboxylates as Organic Pre-catalysts for N-Heterocyclic Carbene-Catalyzed Reactions. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate (CAS No.

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate (CAS No. 120781-01-3) is one such building block, a halogenated imidazole derivative whose utility in synthesis is significant. However, its handling demands a rigorous and scientifically grounded approach to personal safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to ensure that your focus remains on your research, underpinned by the confidence of a robust safety protocol.

Hazard Profile: Understanding the Need for Protection

Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate is a solid organic compound.[1] While comprehensive toxicological data is not fully available, existing safety information for this and structurally similar chemicals points to several key hazards that dictate our choice of Personal Protective Equipment (PPE).[2] The compound is categorized as harmful and an irritant, warranting a cautious and proactive safety stance.[1]

A synthesis of available hazard data is presented below. The logic is to treat the compound with a degree of caution appropriate for a substance whose full biological effects are not yet characterized, while adhering to the known risks associated with its chemical class.

Hazard ClassificationGHS CodeDescriptionImplication for Handling
Harmful if SwallowedH302Ingestion of the substance can lead to harmful health effects.[1]Strict prohibition of eating, drinking, or smoking in the lab. Gloves must be removed and hands washed before leaving the work area.
Skin Irritation (Potential)H315 (Inferred)Direct contact may cause skin irritation.[2]Chemical-resistant gloves and a lab coat are mandatory to prevent skin exposure.
Serious Eye Irritation (Potential)H319 (Inferred)The compound, particularly as a fine powder, can cause serious eye irritation upon contact.[2]Chemical splash goggles are the minimum required eye protection.
Respiratory Irritation (Potential)H335 (Inferred)Inhalation of dust may irritate the respiratory tract.[3]All handling of the solid form that may generate dust must be done in a certified chemical fume hood or other ventilated enclosure.

Core Protective Equipment: Your First Line of Defense

The selection of PPE is not a one-size-fits-all exercise; it is a dynamic process based on a risk assessment of the specific procedure being performed. Below are the core PPE requirements for handling Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate.

Eye and Face Protection

At all times when in the laboratory, eye protection is mandatory.[4] For handling this chemical, the requirements are elevated.

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn.[4] Standard safety glasses with side shields do not provide adequate protection against the fine dust or potential splashes of solutions containing this compound.[4]

  • Elevated Risk Procedures: When there is a significant risk of splashing (e.g., during reaction workup, quenching, or transfer of larger volumes of solution), a full-face shield must be worn in conjunction with chemical splash goggles.[5]

Hand Protection

This compound's potential as a skin irritant and the unknown nature of its long-term dermal effects necessitate the use of appropriate chemical-resistant gloves.[4][5] Disposable nitrile gloves offer good protection for incidental contact during general laboratory work.[4] However, for prolonged handling or situations with a higher risk of immersion, a more robust glove material should be considered.

Glove MaterialRecommended ForNot Recommended For
Nitrile General handling, protection from many acids, bases, alcohols, and hydrocarbons.[4]Ketones, strong acids, some halogenated hydrocarbons.[4]
Neoprene Organic acids, caustics, alcohols, petroleum hydrocarbons.[4]Aromatic and halogenated hydrocarbons.[4]
Butyl Rubber Acids, bases, ketones, esters, alcohols.[4]Aliphatic, aromatic, and halogenated hydrocarbons.[4]

For most routine procedures involving Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate, nitrile gloves provide an appropriate balance of protection and dexterity. It is critical to change gloves immediately if they become contaminated.

Body Protection
  • Lab Coat: A flame-resistant lab coat is required to protect the body and clothing from incidental splashes and contamination.

  • Chemical Apron: For procedures involving larger quantities or a high risk of splashing, a rubber or PVC chemical-resistant apron should be worn over the lab coat.[4][6]

Respiratory Protection

Engineering controls, specifically the use of a certified chemical fume hood, are the primary method for preventing respiratory exposure.[5] Respiratory protection is required only in specific situations where these controls are insufficient or unavailable.

  • Weighing: The solid must be weighed within a chemical fume hood or a ventilated balance enclosure to prevent the inhalation of fine particulates.

  • Spill Cleanup: In the event of a large spill outside of a fume hood, a NIOSH-approved respirator with a particulate filter (N95 or higher) may be necessary.[2]

  • Non-Routine Operations: Any operation that could generate significant dust or aerosols outside of a fume hood requires a formal risk assessment and may necessitate the use of respiratory protection. All respirator use must be part of a formal institutional program that includes medical evaluation, training, and fit-testing.[5]

Operational Protocols: Integrating Safety into Your Workflow

Properly selected PPE is only effective when used correctly. The following section details the procedural steps for safely integrating PPE into your daily workflow.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the task at hand.

PPE_Workflow cluster_prep Preparation & Weighing cluster_reaction Reaction & Workup cluster_cleanup Cleanup & Disposal weigh Weighing Solid Compound ppe_weigh Goggles Nitrile Gloves Lab Coat weigh->ppe_weigh In Fume Hood / Ventilated Enclosure dissolve Dissolving in Solvent ppe_dissolve Goggles Nitrile Gloves Lab Coat dissolve->ppe_dissolve reaction Running Reaction / Workup reaction->ppe_dissolve transfer Large Volume Transfer (>1L) ppe_transfer Goggles + Face Shield Nitrile Gloves Lab Coat + Apron transfer->ppe_transfer spill Spill Cleanup ppe_spill Goggles + Face Shield Nitrile Gloves Lab Coat + Apron Respirator (as needed) spill->ppe_spill

PPE selection based on laboratory task.
Step-by-Step Guide for Safe Handling

1. Preparation and Weighing:

  • Step 1: Don core PPE: chemical splash goggles, nitrile gloves, and a lab coat.

  • Step 2: Perform all weighing operations inside a certified chemical fume hood or a ventilated balance enclosure. This is the most critical step for preventing inhalation of the fine powder.

  • Step 3: Use a spatula to carefully transfer the solid. Avoid any actions that could create dust clouds.

  • Step 4: After weighing, gently tap the spatula on the inside of the container to dislodge any remaining powder before removing it from the enclosure. Wipe down the balance and surrounding surfaces with a damp cloth.

2. Donning and Doffing Sequence (Putting on and Taking Off): A disciplined approach to donning and doffing PPE is essential to prevent cross-contamination.

  • Donning (Putting On):

    • Lab Coat

    • Goggles/Face Shield

    • Gloves (pull cuffs over the sleeves of the lab coat)

  • Doffing (Taking Off):

    • Gloves: Remove first, using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.

    • Lab Coat: Remove by rolling it inside-out, ensuring the contaminated exterior is contained.

    • Goggles/Face Shield: Remove last by handling the strap, not the front.

    • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Emergency and Disposal Plans

Spill Response:

  • Alert personnel in the immediate area and evacuate if necessary.

  • If the spill is large or outside of a fume hood, do not attempt to clean it up without appropriate respiratory protection.

  • For small spills within a fume hood, don your full PPE (goggles, gloves, lab coat).

  • Gently cover the spill with an absorbent material to prevent it from becoming airborne.

  • Carefully sweep the material into a designated hazardous waste container. Avoid dry sweeping, which can generate dust.

  • Wipe the area with a suitable solvent and then with soap and water.

Disposal:

  • Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with the chemical must be disposed of as hazardous chemical waste.

  • Chemical Waste: Methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate and any solutions containing it must be disposed of in a properly labeled hazardous waste container. As a brominated organic compound, it may be subject to specific regulations for persistent organic pollutants (POPs).[7] Do not dispose of it down the drain or in regular trash. Follow all institutional and local environmental regulations.[2][8]

References

  • University of Nevada, Reno Environmental Health & Safety. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. [Link]

  • American Elements. Methyl 5-bromo-1H-indazole-4-carboxylate. [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

  • Stanford University. Personal Protective Equipment Requirements. [Link]

  • Organic Spectroscopy International. 5-Bromo-1-methyl-1H-imidazole-4-carbonitrile. [Link]

  • American Chemistry Council. Protective Equipment. [Link]

  • Storemasta. Examples of PPE for Various Dangerous Goods Classes. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). 1H-Imidazole, 4-methyl-: Human health tier II assessment. [Link]

  • New Zealand Ministry for the Environment. Managing waste that may contain brominated flame retardants. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 5-bromo-1-methyl-1H-imidazole-4-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.